molecular formula C20H18FN5O4 B2513787 N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941959-32-6

N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No. B2513787
CAS RN: 941959-32-6
M. Wt: 411.393
InChI Key: OZNXUNYIPDLOFB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN5O4 and its molecular weight is 411.393. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Activities

Compounds containing structural features similar to N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide have been synthesized and evaluated for their antibacterial and antimicrobial properties. For instance, fluorine-containing thiadiazolotriazinones have shown promising antibacterial activity against a range of pathogens at concentrations as low as 10 µg/mL (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, novel 5-amino-3-(substituted-amino)-6-(fluoro/nitro)aryl-1,2,4-triazine derivatives, acting as lamotrigine analogs, demonstrated effective antibacterial properties against several bacteria including Bacillus subtilis and Staphylococcus aureus (Alharbi, Abdulrahman S. & Alshammari, N. A., 2019).

Anticancer Activities

A series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines exhibited inhibition activity against HCT 116 cancer cell line, highlighting the potential of similar compounds in anticancer research (Kumar, G., Kurmarayuni, C., Indupalli, M., Pallapati, R., & Bollikolla, H., 2019).

Anti-Inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, featuring similar pharmacophoric elements, have been synthesized and shown to possess significant anti-inflammatory and analgesic activities, suggesting similar potential for compounds within this chemical class (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).

COX Inhibitory Activity

Derivatives of 1,2,4-triazine have been explored for their COX inhibitory activities, with certain compounds displaying strong inhibition of the COX-2 enzyme, indicative of potential therapeutic applications in conditions mediated by COX-2 overexpression (Ertas, M., Biltekin, S. N., Berk, B., Yurttaş, L., & Demirayak, Ş., 2022).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4/c1-30-16-8-6-15(7-9-16)24-10-11-25-18(28)19(29)26(23-20(24)25)12-17(27)22-14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNXUNYIPDLOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

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